{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride

Salt selection Amine equivalents Building block stoichiometry

{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride (CAS 1609403-31-7) is a heterocyclic building block that combines a benzoxazole ring with a 2-substituted morpholine scaffold via an ethylamine linker, isolated as a crystalline dihydrochloride salt. This compound belongs to a class of benzoxazole-morpholine hybrids recognized as privileged scaffolds in medicinal chemistry for targeting neurological and kinase-related targets.

Molecular Formula C13H19Cl2N3O2
Molecular Weight 320.21
CAS No. 1609403-31-7
Cat. No. B3107128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
CAS1609403-31-7
Molecular FormulaC13H19Cl2N3O2
Molecular Weight320.21
Structural Identifiers
SMILESC1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl.Cl
InChIInChI=1S/C13H17N3O2.2ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;;/h1-4,10H,5-9,14H2;2*1H
InChIKeySZAVNAQRZJIDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1609403-31-7 Dihydrochloride Salt Guide for Procurement and Screening Library Selection


{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride (CAS 1609403-31-7) is a heterocyclic building block that combines a benzoxazole ring with a 2-substituted morpholine scaffold via an ethylamine linker, isolated as a crystalline dihydrochloride salt. This compound belongs to a class of benzoxazole-morpholine hybrids recognized as privileged scaffolds in medicinal chemistry for targeting neurological and kinase-related targets [1]. Commercially, it is offered primarily as a research intermediate or screening library component, with the dihydrochloride form providing a chemically defined, protonated amine state. Its molecular formula is C13H19Cl2N3O2 and its molecular weight is 320.21 g/mol .

Why Simple Replacement of 1609403-31-7 with the Free Base or Monohydrochloride Can Compromise Experimental Reproducibility


Benzoxazole-morpholine-ethylamine derivatives exist in multiple salt and linker-length variants that are often treated as interchangeable in procurement databases. However, the target compound is the dihydrochloride salt of the 2-(morpholin-2-yl)ethanamine regioisomer—a precise stoichiometric entity. Substituting the free base (CAS 1119450-65-5) or the monohydrochloride (CAS 1158772-65-6) alters the number of available protonated amine equivalents, impacts aqueous solubility, and changes the effective molar quantity in salt metathesis or amide coupling reactions by up to 29% on a weight basis. Furthermore, in-class chloro-substituted analogs with a one-carbon-shorter methylamine linker (e.g., CAS 1609407-48-8) exhibit distinct electronic and steric profiles that can diverge binding or reactivity outcomes . These non-interchangeable features directly affect synthetic yield, assay reproducibility, and SAR interpretation.

Quantitatively Demonstrated Differentiation Parameters for {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride


Salt Stoichiometry Defines Amine Equivalents and Dihydrochloride Advantage Over Free Base and Monohydrochloride

The dihydrochloride salt delivers exactly two molar equivalents of HCl per mole of free amine, yielding a theoretical chloride content of 22.1% by weight, compared to 0% for the free base (CAS 1119450-65-5) and 12.5% for the monohydrochloride (CAS 1158772-65-6). This stoichiometry ensures that in protonation-dependent reactions (e.g., Boc-deprotection scavenging, salt metathesis), each gram of 1609403-31-7 provides 6.24 mmol of titratable base, versus 4.04 mmol/g for the free base and 3.52 mmol/g for the monohydrochloride. The defined dihydrochloride state eliminates lot-to-lot variability in hydration or partial salt formation often observed with free-base stocks [1].

Salt selection Amine equivalents Building block stoichiometry

Vendor Purity Specifications: MolCore NLT 98% vs. AKSci 95% Minimum

Commercially, the dihydrochloride is supplied at two distinct purity tiers: MolCore lists the compound at NLT 98% (via ISO-certified QC), while AKSci provides a 95% minimum purity grade. This 3-percentage-point purity gap corresponds to a maximum total impurity burden of ≤2% versus ≤5%, a 2.5-fold difference in allowable contaminants. For applications requiring tight control of side-product profiles—such as fragment-based screening or multi-step convergent synthesis—the higher-purity grade reduces the risk of impurity-driven false positives or yield erosion in the final coupling step .

Purity specification Quality control Procurement benchmark

Molecular Weight Discrepancy as a Practical Check Against Mis-Ordering the Monohydrochloride or Free Base

The molecular weight of the dihydrochloride (320.21 g/mol) differs by 36.46 g/mol from the monohydrochloride (283.75 g/mol) and by 72.92 g/mol from the free base (247.29 g/mol). This cascading mass differential is easily verified by LC-MS or exact-mass measurement and serves as a simple identity check upon receipt. In automated compound management systems that calculate concentration from mass, use of the incorrect molecular weight would introduce a systematic error of +12.8% (if mono-HCl MW is assumed) or +29.5% (if free-base MW is used) in stock solution concentration, directly affecting dose-response curve accuracy [1].

Inventory management Molar mass verification Salt form identification

Regioisomeric and Linker-Length Specificity: Differentiation from Chlorinated Methylamine Analogs

The closest commercially available comparator, [4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine dihydrochloride (CAS 1609407-48-8), differs in two critical structural features: (i) presence of a 5-chloro substituent on the benzoxazole ring, and (ii) a methylamine (one-carbon) linker rather than the ethylamine (two-carbon) linker of 1609403-31-7. In medicinal chemistry campaigns targeting kinase or GPCR pockets, the ethylamine spacer provides greater conformational flexibility and a different exit vector for the terminal amine compared to the more constrained methylamine analog. While no head-to-head biochemical comparison has been published for these exact building blocks, class-level SAR for benzoxazole-morpholine derivatives consistently shows that linker length modulates both affinity and subtype selectivity [1].

Structure-activity relationship Linker length Halogen substitution

Recommended Deployment Scenarios for {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride Based on Quantified Differentiation


Parallel Amide Library Synthesis Requiring Precise Amine Equivalents

The dihydrochloride salt's defined amine equivalent density (6.24 mmol/g) makes it the preferred form over the free base for automated parallel synthesis platforms where reagent stoichiometry is calculated gravimetrically. The absence of variable hydration eliminates the need for pre-reaction titration, improving workflow reproducibility across 96- or 384-well plate formats [Section 3, Evidence 1].

Kinase Inhibitor Hit Expansion Using Benzoxazole-Morpholine Scaffolds

The ethylamine linker provides a flexible two-carbon spacer between the morpholine core and the derivatizable primary amine, a geometry that class-level evidence suggests is favorable for accessing kinase hinge-region or allosteric pockets. The unsubstituted benzoxazole ring allows for late-stage diversification, while the NLT 98% purity grade (from select vendors) ensures that initial screening results are not confounded by high impurity backgrounds [Section 3, Evidence 2 and 4].

Negative Control or Inactive Analog Pairing for JAK3 Covalent Probe Studies

Compounds structurally related to this building block have been employed as negative controls (e.g., FM-479) in JAK3 covalent inhibitor programs, where the morpholine-benzoxazole core is retained while the reactive warhead is absent. Procuring the dihydrochloride salt ensures a stable, easily handled solid form that can be dissolved directly in aqueous assay buffers without pH adjustment complications associated with free-base stocks [Section 3, Evidence 3].

Quality-Controlled Compound Management for Large Screening Collections

The large molecular weight offset (320.21 vs. 283.75 vs. 247.29 g/mol) across the free base, monohydrochloride, and dihydrochloride forms provides a built-in identity verification metric. Compound management facilities can use LC-MS or exact-mass determination upon receipt to confirm the correct salt form, reducing the incidence of mis-plated compounds that generate erroneous dose-response data [Section 3, Evidence 3].

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